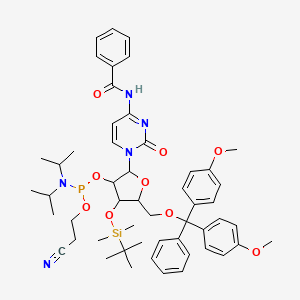

3'-O-TBDMS-5'-O-DMT-N4-Bz-rC CED phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H66N5O9PSi |

|---|---|

Molecular Weight |

964.2 g/mol |

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-47-46(66-68(10,11)51(5,6)7)44(64-49(47)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38)35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59) |

InChI Key |

KGHSXHZESVOJIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3'-O-TBDMS-5'-O-DMT-N4-Bz-rC CED Phosphoramidite

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology and oligonucleotide therapeutics, the precise chemical construction of RNA is paramount. The success of applications ranging from mRNA vaccines to siRNA-based gene silencing hinges on the fidelity and quality of the synthesized RNA molecules. At the heart of this synthetic process lies the phosphoramidite monomer, a meticulously engineered building block. This guide provides an in-depth technical examination of a key player in this field: 3'-O-TBDMS-5'-O-DMT-N4-Bz-rC CED phosphoramidite , a cornerstone for the incorporation of cytidine into a growing RNA chain.

Deconstructing the Molecule: A Symphony of Protecting Groups

The efficacy of this compound in automated solid-phase RNA synthesis is a direct result of its sophisticated molecular architecture. Each component is strategically chosen to control reactivity, ensure stability, and facilitate high-yield synthesis.[1]

-

5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl function.[2] Its primary role is to prevent self-polymerization and to ensure that coupling occurs exclusively at the desired 5'-position of the support-bound oligonucleotide.[3] A key feature of the DMT group is its release of a vibrant orange-colored cation upon treatment with acid, which allows for real-time spectrophotometric monitoring of coupling efficiency at each step of the synthesis.[2][4]

-

3'-O-tert-Butyldimethylsilyl (TBDMS): The presence of a 2'-hydroxyl group in ribonucleosides presents a significant challenge in RNA synthesis, as it can cause chain cleavage or migration of the phosphodiester linkage.[2][4] The TBDMS group is a robust silyl ether that provides steric and electronic protection for the 2'-hydroxyl group, preventing these unwanted side reactions throughout the synthesis cycle.[5][6] Its stability under both acidic (detritylation) and standard basic (exocyclic amine deprotection) conditions, followed by its clean removal with a fluoride source, makes it a workhorse in modern RNA synthesis.[6][7]

-

N4-Benzoyl (Bz): The exocyclic amine of cytosine is nucleophilic and would otherwise react with activated phosphoramidites, leading to branched chains and truncated sequences.[8] The benzoyl group serves as a base-labile shield for this N4-amino group, rendering it non-reactive during the coupling step.[8] It also enhances the solubility of the phosphoramidite in organic solvents like acetonitrile, which is crucial for efficient delivery during automated synthesis.[8]

-

3'-O-(β-Cyanoethyl-N,N-diisopropylphosphoramidite) (CED): This is the reactive "business end" of the molecule. The diisopropylamino group is an excellent leaving group when protonated by an activator (e.g., tetrazole or a derivative), creating a highly reactive phosphite triester intermediate.[][10] This intermediate rapidly couples with the free 5'-hydroxyl of the growing RNA chain.[11] The β-cyanoethyl group protects the phosphorus, preventing unwanted side reactions, and is readily removed under basic conditions during the final deprotection steps.[7]

Caption: Molecular organization of the protected cytidine phosphoramidite.

Key Physicochemical and Performance Properties

The successful application of this phosphoramidite is dependent on its purity and reactivity. Reputable suppliers provide batch-specific quality control data to ensure reliable performance.[12]

| Property | Typical Value/Specification | Rationale and Importance |

| Appearance | White to off-white powder | Indicates the absence of colored impurities that could signify degradation. |

| Purity (³¹P NMR) | ≥ 99% | Ensures that the vast majority of the material is the active phosphoramidite, minimizing side reactions from phosphorus-containing impurities.[5] |

| Purity (RP-HPLC) | ≥ 98% | Confirms the absence of nucleoside-related impurities that could be incorporated into the oligonucleotide, leading to sequence errors.[13] |

| Coupling Efficiency | ≥ 99% | This is the most critical performance metric. High coupling efficiency is essential to maximize the yield of the full-length RNA product, especially for long sequences.[11][13] |

| Solubility | Soluble in anhydrous acetonitrile | The phosphoramidite must be fully dissolved in the synthesis solvent to ensure accurate delivery to the solid support and efficient reaction kinetics.[8] |

| Storage Conditions | -20°C under inert gas (Argon or N₂) | Protects the reactive phosphoramidite moiety from oxidation and hydrolysis, which would render it inactive.[14] |

Application in Solid-Phase RNA Synthesis: A Validated Protocol

The phosphoramidite method is a cyclical, four-step process performed on an automated synthesizer.[6][15] The following protocol outlines the incorporation of a single this compound monomer.

Prerequisites: All reagents and solvents must be anhydrous to prevent hydrolysis of the phosphoramidite and to ensure high coupling efficiency.[16] The synthesis column contains a solid support (e.g., Controlled Pore Glass) with the initial nucleoside already attached.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Detritylation (Deblocking)

-

Action: A solution of dichloroacetic acid (DCA) in an inert solvent (e.g., dichloromethane) is passed through the synthesis column.[17]

-

Causality: The acidic conditions selectively cleave the 5'-DMT group, exposing the terminal 5'-hydroxyl group of the growing RNA chain for the subsequent reaction. The liberated DMT cation is washed away.[15] This step must be carefully controlled to avoid depurination, especially with adenosine.

Step 2: Coupling

-

Action: The this compound, dissolved in anhydrous acetonitrile, is mixed with an activator like 5-ethylthio-1H-tetrazole (ETT) and delivered to the column.[18][19]

-

Causality: The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate.[] This activated monomer then rapidly reacts with the free 5'-hydroxyl group on the solid support, forming a new phosphite triester linkage and elongating the RNA chain by one nucleotide.[10][11] The reaction is typically allowed to proceed for several minutes to ensure near-quantitative coupling.

Step 3: Capping

-

Action: A mixture of acetic anhydride and N-methylimidazole is passed through the column.[11]

-

Causality: Despite high efficiency, a small fraction of the 5'-hydroxyl groups may fail to react during the coupling step. The capping step acetylates these unreacted hydroxyls, rendering them inert.[17] This is a critical self-validating step that prevents the formation of undesirable (n-1) deletion mutant sequences in subsequent cycles.[11]

Step 4: Oxidation

-

Action: A solution of iodine in a water/pyridine/tetrahydrofuran mixture is introduced.[17]

-

Causality: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester. The iodine solution acts as a mild oxidant to achieve this transformation, stabilizing the RNA backbone.[11] After this step, the cycle is complete, and the synthesizer can begin the next cycle by returning to the detritylation step for the newly added nucleotide.

Post-Synthesis: The Critical Deprotection and Purification Cascade

Once the full-length sequence is assembled, a multi-stage deprotection process is required to yield the final, biologically active RNA molecule.[7] This process must be performed meticulously to avoid degradation of the sensitive RNA.

Part A: Cleavage and Base/Phosphate Deprotection

-

Protocol: The solid support is transferred to a sealed vial and treated with a solution of concentrated ammonium hydroxide and methylamine (AMA) at an elevated temperature (e.g., 65°C) for a short period (e.g., 15-20 minutes).[16][20]

-

Rationale: This potent basic mixture performs three functions simultaneously: it cleaves the ester linkage holding the RNA to the solid support, it removes the β-cyanoethyl protecting groups from the phosphate backbone, and it removes the N4-benzoyl protecting group from the cytidine bases (along with protectors on A and G).[21] The use of acetyl-protected cytidine (Ac-C) is often recommended when using AMA to prevent potential side reactions that can occur with benzoyl-protected cytidine.[7][22]

Part B: 2'-O-TBDMS Group Removal

-

Protocol: After evaporation of the AMA solution, the partially deprotected RNA is re-dissolved in a suitable organic solvent (e.g., DMSO). Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated (e.g., 65°C for 2.5 hours).[18][23]

-

Rationale: The fluoride ions in the TEA·3HF reagent specifically attack the silicon-oxygen bond, cleaving the TBDMS protecting groups from all the 2'-hydroxyl positions along the RNA chain.[21] This step must be performed last, as the unprotected 2'-hydroxyls render the RNA susceptible to base-catalyzed degradation.[7] The reaction is then quenched to neutralize the fluoride reagent.[18]

Part C: Purification

-

Methodology: The final crude product is a mixture of the full-length RNA, truncated sequences from capping, and small molecules from the deprotection steps. Purification is essential and is typically achieved using methods like denaturing polyacrylamide gel electrophoresis (PAGE), anion-exchange HPLC, or reversed-phase HPLC (often used for "DMT-on" purification strategies where the final DMT group is left on to aid separation).[15][19]

Conclusion

The this compound is a testament to the sophistication of modern nucleic acid chemistry. Its multi-component design, featuring a carefully selected array of orthogonal protecting groups, enables the high-fidelity, automated synthesis of RNA. For researchers in drug discovery and molecular biology, a deep understanding of this molecule's structure, properties, and the causality behind its application protocols is fundamental to producing the high-quality RNA required to push the boundaries of science and medicine.

References

-

Kumar, P., et al. (2011). RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end. Current Protocols in Nucleic Acid Chemistry, Chapter 3:Unit 3.20. Retrieved from [Link]

-

Bioneer. (n.d.). RNA Phosphoramidites. Bioneer. Retrieved from [Link]

-

Le, T. T., & May, J. C. (2019). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 24(19), 3485. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection - Volume 2 - RNA Deprotection. The Glen Report, 21.15. Retrieved from [Link]

-

Guga, P., & Pęcherzewska, A. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides. Encyclopedia, 1(1), 1-1. Retrieved from [Link]

-

Rivas, F., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55805. Retrieved from [Link]

-

Microsynth. (n.d.). How do you synthesise your oligos?. Microsynth AG. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. ATDBio Ltd. Retrieved from [Link]

-

Glen Research. (n.d.). Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Glen Research. Retrieved from [Link]

-

Fergione, S., Fedorova, O., & Pyle, A. M. (2022). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Retrieved from [Link]

-

Hirasawa, T., Kimoto, M., & Hirao, I. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3'-End. Molecules, 27(23), 8503. Retrieved from [Link]

-

Glen Research. (n.d.). Natural RNA Phosphoramidites and Supports. Glen Research. Retrieved from [Link]

-

Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. The Glen Report. Retrieved from [Link]

-

Glen Research. (2024). Technical Brief — Backbone Modifications. The Glen Report, 36.12. Retrieved from [Link]

-

Abeydeera, N. D., et al. (2016). Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages. Current Protocols in Nucleic Acid Chemistry, 66, 3.10.1-3.10.19. Retrieved from [Link]

-

Glen Research. (n.d.). Standard Base Phosphoramidites for Oligonucleotide Synthesis. Glen Research. Retrieved from [Link]

-

Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. The Glen Report, 4.12. Retrieved from [Link]

- Beigelman, L., et al. (2005). Deprotection and purification of oligonucleotides and their derivatives. U.S. Patent Application No. 10/972,558.

-

Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. Retrieved from [Link]

-

Scaringe, S. A. (2001). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. Current Protocols in Nucleic Acid Chemistry, 4(1), 2-10. Retrieved from [Link]

-

Bala, S. (2018). Synthesis of α-L-Threofuranosyl Nucleosides, Phosphoramidites, and Triphosphates for Synthetic Biology. University of California, Irvine. Retrieved from [Link]

-

ChemGenes. (n.d.). 3'-DMT Thymidine 5'-CED phosphoramidite. ChemGenes Corporation. Retrieved from [Link]

Sources

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 2. glenresearch.com [glenresearch.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. glenresearch.com [glenresearch.com]

- 5. RNA Phosphoramidites from Bioneer [us.bioneer.com]

- 6. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy [mdpi.com]

- 7. glenresearch.com [glenresearch.com]

- 8. benchchem.com [benchchem.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]

- 12. glenresearch.com [glenresearch.com]

- 13. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. glenresearch.com [glenresearch.com]

- 19. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 20. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of nucleobase-modified RNA oligonucleotides | Encyclopedia MDPI [encyclopedia.pub]

- 22. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of RNA Synthesis: A Technical Guide to N4-Bz-rC(TBDMS) Phosphoramidite

In the intricate world of synthetic biology and nucleic acid therapeutics, the precise, automated chemical synthesis of ribonucleic acid (RNA) is a foundational technology. This process relies on high-quality phosphoramidite building blocks, each meticulously engineered with protecting groups to ensure the stepwise, high-fidelity assembly of a target RNA sequence. Among the most critical of these reagents is N4-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-O-(β-cyanoethyl N,N-diisopropyl)phosphoramidite , a cornerstone for the incorporation of cytidine in modern RNA oligonucleotide synthesis.

This guide provides an in-depth examination of this essential phosphoramidite, offering not just protocols but the underlying chemical rationale to empower researchers in drug discovery and development. We will explore its core physicochemical properties, best practices for handling and dissolution, and its application in the automated solid-phase synthesis of RNA.

Physicochemical Properties: A Data-Driven Overview

Understanding the fundamental properties of a reagent is paramount to its successful application. The N4-Bz-rC(TBDMS) phosphoramidite is a complex molecule, with each functional group serving a distinct and critical purpose during the synthesis cycle. The bulky dimethoxytrityl (DMT) group on the 5'-hydroxyl protects it during storage and is removed to allow chain elongation. The benzoyl (Bz) group protects the exocyclic amine of the cytidine base, preventing side reactions. The tert-butyldimethylsilyl (TBDMS) group on the 2'-hydroxyl is a key feature of this chemistry, offering robust protection during synthesis and enabling selective removal post-synthesis. Finally, the 3'-phosphoramidite moiety is the reactive group that forms the internucleotide linkage.

A precise understanding of its molecular formula and weight is essential for accurate reagent preparation and molar calculations.

| Property | Value | Source(s) |

| Full Chemical Name | N4-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-O-(β-cyanoethyl N,N-diisopropyl)phosphoramidite | N/A |

| Common Abbreviation | N4-Bz-rC(TBDMS) Phosphoramidite | N/A |

| Molecular Formula | C₅₂H₆₆N₅O₉PSi | [1] |

| Molecular Weight | 964.19 g/mol | [1] |

Solubility and Solution Stability: The Foundation of Successful Coupling

The efficacy of the coupling step in oligonucleotide synthesis is directly dependent on the quality and concentration of the phosphoramidite solution. The choice of solvent is therefore a critical parameter.

Primary Solvent: Anhydrous Acetonitrile

For N4-Bz-rC(TBDMS) and most standard phosphoramidites, the solvent of choice is anhydrous acetonitrile (ACN) of the highest possible grade (e.g., DNA synthesis grade, <30 ppm H₂O).[2] The solubility in ACN is sufficient to achieve the standard concentrations required for automated synthesis, typically between 0.05 M and 0.1 M.[2] We recommend a concentration of 0.1 M to ensure a sufficient molar excess is delivered to the synthesis column, driving the coupling reaction to completion.

Causality Behind Solvent Choice: Acetonitrile is favored due to its chemical inertness to the phosphoramidite and the solid support, its ability to dissolve the phosphoramidite and the activator, and its suitable volatility, which facilitates removal during the synthesis cycle. Most importantly, its anhydrous nature is critical. Phosphoramidites are highly susceptible to hydrolysis; the presence of water leads to the formation of the corresponding H-phosphonate, which is unreactive under standard coupling conditions and will terminate the growing oligonucleotide chain.

Solution Preparation and Stability: When preparing the phosphoramidite solution, it is imperative to employ anhydrous techniques. Use oven-dried glassware and handle the reagents under an inert atmosphere (e.g., Argon). After dissolving the powder, allowing the solution to stand over 3 Å molecular sieves can further reduce any residual water content.[2]

While stable for a period, phosphoramidite solutions in acetonitrile will degrade over time. The primary degradation pathways involve hydrolysis from trace water and other side reactions.[] For this reason, it is advisable to use freshly prepared solutions for synthesizing long or highly pure oligonucleotides. For routine synthesis, solutions can typically be stored on an automated synthesizer for several days to a week, but manufacturer recommendations should always be followed.

Application in Solid-Phase RNA Synthesis: A Step-by-Step Workflow

The incorporation of N4-Bz-rC(TBDMS) phosphoramidite into a growing RNA chain is achieved via a well-established, four-step cycle that is repeated for each nucleotide addition. This cyclical process is the heart of automated solid-phase oligonucleotide synthesis.[4]

Experimental Protocol: Single Coupling Cycle

This protocol outlines the steps for a single incorporation of N4-Bz-rC(TBDMS) phosphoramidite on an automated DNA/RNA synthesizer.

Reagents:

-

Phosphoramidite Solution: 0.1 M N4-Bz-rC(TBDMS) phosphoramidite in anhydrous acetonitrile.

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile.[4]

-

Deblocking (Detritylation) Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).[4]

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF)/Lutidine.[4]

-

Capping Reagent B: 16% N-Methylimidazole in THF.

-

Oxidation Reagent: 0.02 M Iodine in THF/Water/Pyridine.

Methodology:

-

Step 1: Detritylation (Deblocking)

-

The Deblocking Reagent is passed through the solid support column containing the growing oligonucleotide chain.

-

Mechanism: The acidic solution cleaves the acid-labile 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group.[4] This hydroxyl group is the nucleophile for the subsequent coupling reaction. The resulting trityl cation is orange, and its absorbance can be measured to monitor synthesis efficiency.

-

The column is thoroughly washed with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT group.

-

-

Step 2: Coupling

-

The 0.1 M N4-Bz-rC(TBDMS) phosphoramidite solution and the Activator solution are simultaneously delivered to the synthesis column.

-

Mechanism: The activator protonates the diisopropylamine group of the phosphoramidite, forming a highly reactive phosphotriester intermediate. This activated monomer then rapidly reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[4]

-

Field Insight: The steric bulk of the 2'-TBDMS group can hinder the coupling reaction compared to DNA synthesis. Therefore, coupling times for RNA phosphoramidites are typically longer (e.g., 5-6 minutes) to ensure high coupling efficiency, which is critical for the overall yield of the full-length product.

-

-

Step 3: Capping

-

Capping Reagents A and B are delivered to the column.

-

Mechanism: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This "capping" renders them unreactive in subsequent cycles.

-

Trustworthiness: This step is a self-validating measure. By terminating failure sequences, it simplifies the final purification of the desired full-length oligonucleotide, preventing the accumulation of N-1 and other shortmer impurities.

-

-

Step 4: Oxidation

-

The Oxidation Reagent is passed through the column.

-

Mechanism: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable pentavalent phosphate triester, the natural backbone of RNA.[4]

-

This completes the cycle. For the next nucleotide addition, the process returns to Step 1.

-

Workflow Visualization

The following diagram illustrates the core coupling reaction, the central event in the chain elongation process.

Caption: The phosphoramidite coupling reaction workflow.

Post-Synthesis Deprotection

After the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process that must be performed carefully to avoid degradation of the RNA.

-

Base and Phosphate Deprotection: The support is typically treated with a mixture of concentrated ammonium hydroxide and ethanol or with methylamine (AMA) to cleave the ester linkage holding the oligo to the support and to remove the benzoyl (Bz) protecting group from the cytidine base and the cyanoethyl groups from the phosphate backbone.[5]

-

2'-TBDMS Group Removal: The crucial and final step is the removal of the TBDMS protecting groups from each ribonucleotide. This is achieved by treating the oligonucleotide with a fluoride source. Triethylamine trihydrofluoride (TEA·3HF) is commonly used, often in a solvent like DMSO.[5] This step is typically performed at an elevated temperature (e.g., 65°C) for a few hours.[5] The choice of fluoride reagent is critical; TEA·3HF is favored over others like tetrabutylammonium fluoride (TBAF) because its performance is less variable and it is compatible with downstream purification methods.[5]

Conclusion

N4-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-O-(β-cyanoethyl N,N-diisopropyl)phosphoramidite is more than a mere reagent; it is a product of sophisticated chemical engineering that enables the routine synthesis of high-purity RNA. A thorough understanding of its properties, the rationale for its handling protocols, and the mechanics of its use in the synthesis cycle are essential for any researcher or drug developer working with synthetic RNA. By adhering to the principles and protocols outlined in this guide, scientists can ensure the robust and reliable synthesis of RNA oligonucleotides, paving the way for advancements in therapeutics, diagnostics, and fundamental biological research.

References

-

Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. (n.d.). Glen Research. Retrieved February 27, 2026, from [Link]

-

N4-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-cytidine 3'-CE phosphoramidite. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd. Retrieved February 27, 2026, from [Link]

-

Krotz, A. H., Rentel, C., Gorman, D., Olsen, P., Gaus, H. J., McArdle, J. V., & Scozzari, A. N. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767–775. Retrieved February 27, 2026, from [Link]

Sources

- 1. N4-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-cytidine 3'-CE phosphoramidite_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. akonscientific.com [akonscientific.com]

- 4. N4-Benzoyl-2′-deoxy-5′-O-DMT-cytidine 3′-CE phosphoramidite | CAS 102212-98-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE pho… [cymitquimica.com]

The Role of N4-Benzoyl Protection in Cytidine RNA Phosphoramidite Stability: A Technical Whitepaper

Executive Summary

In the precise architecture of solid-phase oligonucleotide synthesis, the selection of nucleobase protecting groups dictates the fidelity, yield, and purity of the final construct. RNA synthesis presents a uniquely hostile environment compared to DNA synthesis; the requisite protection of the 2'-hydroxyl group introduces severe steric hindrance, necessitating extended coupling times and highly reactive activators[1]. Consequently, the nucleobase protecting groups must exhibit extraordinary stability to survive iterative chemical exposures.

For the cytidine phosphoramidite, the exocyclic N4-amine is highly nucleophilic and must be masked to prevent aberrant branching during chain elongation[]. This whitepaper explores the mechanistic imperative behind utilizing the N4-benzoyl (Bz) protecting group, contrasting its robust stability profile against the N4-acetyl (Ac) alternative, and detailing the critical deprotection pathways required to avoid irreversible transamidation side reactions[3].

Mechanistic Foundations of Phosphoramidite Chemistry

The fundamental mechanism of oligonucleotide synthesis operates through a cyclical solid-phase process comprising four precise steps: detritylation, coupling, capping, and oxidation[4]. During the coupling phase, a weak acid activator (e.g., 5-Benzylthio-1H-tetrazole) protonates the diisopropylamino leaving group of the incoming phosphoramidite, generating a highly reactive phosphitylating intermediate[].

If the exocyclic amino groups of adenine, cytosine, or guanine are left unprotected, they will act as competing nucleophiles against the 5'-hydroxyl of the growing chain, leading to branched, non-functional oligonucleotides[]. Protecting groups like benzoyl (Bz) and acetyl (Ac) are employed to temporarily shield these reactive centers, ensuring that only the desired 5'-to-3' phosphoramidite coupling occurs[4].

Figure 1: Solid-phase synthesis cycle with built-in UV trityl monitoring for self-validation.

N4-Benzoyl vs. N4-Acetyl: The Chemical Dichotomy

The primary distinction between N4-benzoyl and N4-acetyl protection for cytidine lies in their thermodynamic stability during synthesis and their kinetic behavior during final deprotection[3].

The Stability Imperative

N4-benzoyl-cytidine (Bz-rC) is the traditional standard for RNA synthesis. The benzoyl group provides superior resonance stabilization and steric bulk compared to the acetyl group. This renders the Bz-protected phosphoramidite highly resistant to premature hydrolysis or degradation when stored in solution on automated synthesizers (often remaining stable for 6–12 months under anhydrous conditions)[4].

The Transamidation Liability

While N4-acetyl-cytidine (Ac-rC) is favored for rapid, mild deprotection protocols utilizing AMA (Ammonium hydroxide/Methylamine), Bz-rC is strictly incompatible with methylamine-containing reagents[3].

Causality: When N4-benzoyl cytidine is exposed to AMA, the strong nucleophile methylamine attacks the C4 position of the pyrimidine ring rather than cleanly hydrolyzing the amide bond. The benzamide acts as a leaving group, resulting in an irreversible transamidation reaction that generates an N4-methylcytidine impurity (+14 Da mass shift)[3]. Therefore, Bz-rC requires harsher, prolonged deprotection conditions using standard aqueous ammonia to ensure clean hydrolysis[3].

Figure 2: Divergent deprotection pathways and the AMA-induced transamidation liability.

Quantitative Comparison: Bz-rC vs. Ac-rC

To facilitate optimal reagent selection, the following table summarizes the critical physicochemical and operational parameters differentiating these two protecting strategies.

| Parameter | N4-Benzoyl Cytidine (Bz-C) | N4-Acetyl Cytidine (Ac-C) | Mechanistic Implication |

| Protecting Group | Benzoyl (-CO-C6H5) | Acetyl (-CO-CH3) | Bz provides greater steric bulk and resonance stabilization. |

| Coupling Efficiency | >99% | >98-99% | Both exhibit exceptional coupling under anhydrous conditions[3]. |

| Solution Stability | 6–12 months | < 6 months | Bz is highly resistant to premature degradation in activator solutions[4]. |

| Deprotection Reagent | Aq. NH₄OH (28-30%) | AMA (1:1 MeNH₂/NH₄OH) | Ac allows for mild, rapid deprotection workflows[3]. |

| Deprotection Time | 8–17 hours @ 55°C | 10 minutes @ 65°C | Bz requires prolonged thermal energy to break the robust amide bond[3]. |

| AMA Compatibility | Incompatible | Compatible | Bz undergoes transamidation with MeNH₂; Ac undergoes clean aminolysis[3]. |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all synthetic workflows incorporate built-in validation checkpoints. The following protocols detail the integration and subsequent removal of N4-benzoyl cytidine in RNA synthesis.

Protocol 1: Solid-Phase RNA Synthesis using Bz-rC Phosphoramidites

Objective: Synthesize a custom oligoribonucleotide while ensuring coupling fidelity at each cycle.

-

Detritylation & UV Validation:

-

Action: Flush the CPG solid support with 3% Trichloroacetic acid (TCA) in dichloromethane.

-

Causality: Removes the 5'-DMT protecting group to expose the reactive 5'-hydroxyl[4].

-

Self-Validation: Route the effluent through a UV-Vis detector set to 498 nm. The integrated area of the DMT+ cation peak must remain consistent (±5%) with the previous cycle. A drop indicates synthesis failure.

-

-

Activation & Coupling:

-

Action: Co-inject 0.1 M N4-Benzoyl Cytidine RNA phosphoramidite with 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile[1].

-

Causality: BTT protonates the diisopropylamino leaving group, generating a highly reactive phosphitylating intermediate. Bz protection prevents the exocyclic N4-amine from competing as a nucleophile[].

-

-

Capping:

-

Action: Treat with Acetic Anhydride (Ac₂O) and N-Methylimidazole (NMI).

-

Causality: Acetylates any unreacted 5'-OH groups, preventing the formation of (n-1) deletion sequences which are nearly impossible to separate during downstream purification.

-

-

Oxidation:

-

Action: Introduce 0.02 M Iodine in THF/Pyridine/H₂O.

-

Causality: Converts the chemically unstable phosphite triester into a stable phosphate triester backbone[].

-

Protocol 2: Orthogonal Deprotection of Bz-rC RNA (Avoiding Transamidation)

Objective: Cleave the RNA from the solid support and remove nucleobase protecting groups without inducing N4-methylcytidine impurities.

-

Cleavage and Base Deprotection:

-

Action: Incubate the CPG support in 28-30% Aqueous Ammonium Hydroxide (NH₄OH) at 55°C for 16 hours. Crucial: Do not use AMA.

-

Causality: The robust N4-benzoyl group requires prolonged nucleophilic attack by NH₃. If AMA were used, the methylamine would attack the C4 position of the pyrimidine, generating an irreversible +14 Da N4-methylcytidine impurity[3].

-

-

2'-OH Deprotection (RNA Specific):

-

Action: Lyophilize the ammonia, then treat with Triethylamine trihydrofluoride (TEA·3HF) at 65°C for 2.5 hours.

-

Causality: Fluoride ions specifically cleave the silyl ether protecting groups (e.g., TBDMS) at the 2'-OH position without degrading the RNA backbone via 2'-OH intramolecular attack.

-

-

Self-Validation via LC-MS:

-

Action: Analyze the crude product using Reverse-Phase LC-MS.

-

Causality: Validates the protocol by confirming the exact theoretical mass of the RNA. The absence of a +14 Da mass shift confirms that transamidation was successfully avoided and the Bz group was fully removed.

-

Conclusion

The selection of N4-benzoyl protection for cytidine phosphoramidites represents a calculated trade-off in RNA synthesis. While it demands extended, harsher deprotection conditions and strict avoidance of methylamine-based reagents to prevent transamidation, its unparalleled stability during prolonged coupling cycles makes it indispensable for synthesizing long or highly modified RNA constructs. By adhering to self-validating protocols and understanding the underlying reaction kinetics, researchers can leverage Bz-rC to achieve exceptional synthetic fidelity.

References

1.3 - BenchChem 2. - BOC Sciences 3.4 - Alfa Chemistry 4.1 - Eurofins

Sources

Optimizing RNA Synthesis: A Technical Deep Dive into TBDMS vs. TOM Protection Strategies for rC Phosphoramidites

Executive Summary

In the high-stakes arena of therapeutic RNA development, the choice between TBDMS (tert-butyldimethylsilyl) and TOM (triisopropylsilyloxymethyl) protecting groups is not merely a matter of preference—it is a determinant of yield, purity, and synthetic feasibility.[1][2] While TBDMS remains the industry workhorse due to cost-efficiency, TOM offers distinct kinetic advantages for long-mer synthesis (>50 nt) by mitigating steric bulk.

This guide provides a rigorous technical analysis of these two chemistries, with a specific focus on Ribocytidine (rC) phosphoramidites, where the interplay between the 2'-protecting group and the N4-base protection (Acetyl vs. Benzoyl) dictates the success of the deprotection workflow.

Part 1: The Steric Challenge & Structural Mechanics

The fundamental difficulty in RNA synthesis, compared to DNA, lies in the 2'-hydroxyl group.[3] It must be protected during synthesis but accessible for removal without damaging the phosphodiester backbone.

TBDMS: The Direct Shield

TBDMS attaches the silyl group directly to the 2'-oxygen. While stable, this places a bulky tert-butyl group and two methyl groups in immediate proximity to the 3'-phosphoramidite center.

-

Consequence: The steric bulk hinders the approach of the activator (e.g., ETT) and the incoming 5'-OH of the growing chain. This necessitates longer coupling times (5–6 minutes) to achieve >98% efficiency.

TOM: The Tethered Shield

TOM utilizes a formaldehyde acetal spacer (-O-CH2-O-Si-). This "oxymethyl" tether moves the bulky triisopropylsilyl group away from the reaction center.[2]

-

Consequence: The reactive phosphoramidite center is sterically similar to a 2'-O-methyl group (less hindered).[4] This allows for faster coupling (2–3 minutes) and higher efficiency (>99%), which is critical for long oligonucleotides where yield drops exponentially with length.

Visualization of Steric Hindrance

The following diagram illustrates the spatial relationship between the protecting group and the reactive center.

Figure 1: Structural comparison showing how the TOM spacer reduces steric interference at the 3'-phosphoramidite center compared to TBDMS.

Part 2: The rC Specificity (Acetyl vs. Benzoyl)

The choice of 2'-protection often dictates the N4-protection of the Cytosine base. This is a common failure point in protocol design.

The Transamination Risk

Standard DNA synthesis often uses N4-Benzoyl-dC . However, in RNA synthesis, particularly when using fast deprotection reagents like AMA (Ammonium Hydroxide/Methylamine), N4-Benzoyl is susceptible to transamination . The methylamine displaces the benzoyl group but also attacks the C4 position, converting Cytosine to N4-methyl-Cytosine (a mutation).

The Acetyl Solution

To prevent this, N4-Acetyl-rC (Ac-rC) is the preferred monomer for high-throughput RNA synthesis.

-

TBDMS-rC: Available as both N4-Bz and N4-Ac.[5] You must use N4-Ac if using AMA deprotection [1].

-

TOM-rC: Almost exclusively paired with N4-Acetyl . This aligns with the "high-performance" nature of TOM, allowing for rapid deprotection without side reactions.

Part 3: Comparative Performance Data

The following data aggregates standard industry metrics for TBDMS vs. TOM performance.

| Feature | TBDMS (Standard) | TOM (High-Performance) |

| 2'-Structure | Direct Silyl Ether | Silyloxymethyl Acetal |

| Coupling Time | 5–6 Minutes | 2–3 Minutes |

| Coupling Efficiency | ~98.0% – 98.5% | >99.0% |

| Max Oligo Length | Typically < 40-50 mer | > 50-100 mer feasible |

| Isomerization Risk | Moderate (requires careful pH) | Low (Acetal prevents 2'-3' migration) |

| Deprotection Byproducts | Silyl salts | Silyl salts + Formaldehyde |

| Cost | Low ($) | High ( |

Part 4: Experimental Protocols

Synthesis Cycle (Coupling)[2]

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) is recommended over standard tetrazole to maximize protonation of the dialkylamine.

-

TBDMS Protocol: Deliver monomer + activator. Wait 6.0 minutes .

-

TOM Protocol: Deliver monomer + activator.[3] Wait 3.0 minutes .

Deprotection Workflow (The Critical Path)

The deprotection of TOM requires handling the formaldehyde released upon cleavage of the acetal spacer.

Step 1: Base Deprotection & Cleavage[1][6][7]

-

Reagent: AMA (1:1 mixture of 40% Methylamine and 28% Ammonium Hydroxide).

-

Condition: 65°C for 10 minutes.

-

Note: This requires Ac-rC monomers.[6][7] If using Bz-rC (TBDMS only), you must use Ethanol/NH4OH (standard) for 16+ hours to avoid transamination [2].

Step 2: 2'-O-Desilylation (Fluoride Treatment)

This step removes the TBDMS or TOM group.

-

Dry Down: Evaporate the AMA solution to dryness.

-

Solubilize: Resuspend the pellet in 100 µL anhydrous DMSO.

-

Fluoride Addition: Add 125 µL TEA·3HF (Triethylamine trihydrofluoride).[8]

-

Why TEA·3HF? It is less aggressive than TBAF and compatible with downstream desalting.

-

-

Incubation: Heat at 65°C for 2.5 hours.

Step 3: Quenching (TOM Specific)

Upon fluoride attack, the TOM group releases formaldehyde.

-

Mechanism: R-O-CH2-O-Si + F- → R-O-CH2-OH → R-OH + HCHO (Formaldehyde).

-

Action: Add a quenching buffer containing a primary amine or specific scavenger (e.g., Glen-Pak Quenching Buffer) immediately after cooling. This prevents the formaldehyde from alkylating the nucleobases [3].

Part 5: Decision Matrix & Workflow

Use this logic flow to determine the appropriate chemistry for your project.

Figure 2: Strategic decision tree for selecting protecting groups based on length, budget, and deprotection requirements.

References

-

Glen Research. (n.d.). A Head-to-Head Comparison: TBDMS vs. TOM Monomers for RNA Synthesis. Retrieved from [Link]

-

Pitsch, S., et al. (2001). Reliable Chemical Synthesis of Oligoribonucleotides (TOM-Chemistry). Helvetica Chimica Acta. Retrieved from [Link]

-

ATDBio. (n.d.). RNA Oligonucleotide Synthesis: TBDMS vs TOM. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. massbio.org [massbio.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

Stability Dynamics of 3'-O-TBDMS-5'-O-DMT-N4-Bz-rC in Acetonitrile: A Mechanistic Guide for RNA Synthesis

[label="RP-HPLC-MS QC\nQuantify

Validating the Visuals

I'm now iterating on my Graphviz diagram, fine-tuning the visual flow and making it more readable. I'm ensuring color contrast meets accessibility standards and that the node labels are clear. The diagram integrates HPLC-MS QC and Karl Fischer titration results for solvent validation. I'm hoping to build trust and clarity.

Executive Summary

In the landscape of solid-phase oligonucleotide synthesis, 3'-O-TBDMS-5'-O-DMT-N4-Bz-rC occupies a unique position. While standard 3'→5' RNA synthesis relies on 2'-O-TBDMS protection, this specific 3'-O-TBDMS isomer is either isolated as a critical precursor for synthesizing 2'-5' linked oligonucleotides (essential for studying RNase L activation and interferon responses) or monitored as a highly problematic equilibrium impurity during standard monomer production.

Acetonitrile (ACN) is the universal solvent for these processes due to its polar aprotic nature, which perfectly solubilizes the lipophilic 5'-O-Dimethoxytrityl (DMT) and 3'-O-tert-butyldimethylsilyl (TBDMS) groups. However, dissolving this heavily protected cytidine intermediate in ACN introduces significant stability risks. This whitepaper deconstructs the kinetic and thermodynamic degradation pathways of this molecule in ACN and provides self-validating protocols to ensure absolute structural fidelity.

Mechanistic Degradation Pathways (The "Why")

To maintain the integrity of 3'-O-TBDMS-5'-O-DMT-N4-Bz-rC, researchers must understand the causality behind its degradation. The molecule is susceptible to three primary modes of failure when dissolved in ACN.

Pathway A: 3' ↔ 2' Silyl Group Isomerization

The most insidious instability of this intermediate is the intramolecular migration of the TBDMS group from the 3'-hydroxyl to the vicinal 2'-hydroxyl group [1.10].

-

The Causality: The 2'-OH and 3'-OH of the ribose ring are spatially adjacent. Because ACN is highly hygroscopic, trace amounts of water, protic solvents (like methanol), or basic impurities can deprotonate the free 2'-OH[1][]. This creates a strong local nucleophile that attacks the electrophilic silicon atom of the TBDMS group.

-

The Mechanism: The reaction proceeds through a 5-membered pentacoordinate silicon transition state, lowering the activation energy and allowing the bulky silyl group to "slide" to the 2' position. This destroys the regioselectivity required for downstream 2'-O-phosphitylation.

Thermodynamic equilibrium and migration pathway of the TBDMS group between the 3'-OH and 2'-OH.

Pathway B: Acid-Catalyzed Detritylation

The 5'-O-DMT group is extremely acid-labile, designed to be cleaved by trichloroacetic acid during the synthesis cycle.

-

The Causality: ACN lacks buffering capacity. If the solvent absorbs atmospheric CO₂ (forming carbonic acid with trace water) or undergoes slow hydrolysis to acetic acid, the micro-acidic environment provides enough protons to stabilize the highly conjugated dimethoxytrityl carbocation. This drives the equilibrium toward premature deprotection, leaving a free 5'-OH that will cross-react in subsequent steps.

Pathway C: N4-Benzoyl (Bz) Hydrolysis

The N4-Benzoyl group protects the exocyclic amine of cytosine from branching side-reactions.

-

The Causality: While robust in strictly anhydrous ACN, the amide bond becomes susceptible to nucleophilic attack and hydrolysis over prolonged storage if the ACN water content exceeds 50 ppm, leading to the formation of unprotected cytidine[3].

Quantitative Stability Data

The table below summarizes the stability of 3'-O-TBDMS-5'-O-DMT-N4-Bz-rC in 0.1 M ACN solutions under various environmental conditions.

| ACN Condition | Water Content | Additive | 3'→2' Isomerization (24h) | DMT Loss (24h) | Recommended Action |

| Ultra-Dry | < 10 ppm | None | < 0.5% | < 0.1% | Ideal for immediate use |

| Standard | ~ 50 ppm | None | ~ 2.0% | < 0.5% | Use within 12 hours |

| Wet | > 200 ppm | None | > 5.0% | ~ 2.0% | Discard / Repurify |

| Base-Spiked | < 10 ppm | 0.1% Pyridine | > 15.0% | < 0.1% | Strictly avoid basic additives |

Self-Validating Experimental Protocols

To prevent the degradation pathways outlined above, the following self-validating workflow must be employed. The core philosophy is simple: control the moisture and pH, and you control the molecule's stability.

Protocol: Preparation and Quality Control of Anhydrous Monomer Solutions

Step 1: Solvent Preparation & Validation

-

Dry HPLC-grade ACN over activated 3Å molecular sieves for 48 hours under a strict argon atmosphere.

-

Validation: Perform a Karl Fischer titration on the ACN. Do not proceed unless the water content is strictly < 10 ppm[].

Step 2: Inert Dissolution

-

Transfer the lyophilized 3'-O-TBDMS-5'-O-DMT-N4-Bz-rC into a glovebox purged with argon.

-

Dissolve the solid in the ultra-dry ACN to a working concentration of 0.1 M.

Step 3: Isomerization QC via HPLC-MS

-

Before proceeding to phosphitylation, withdraw a 10 µL aliquot.

-

Run a reversed-phase HPLC (C18 column) using a gradient of 0.1 M Triethylammonium acetate (TEAA) in water and ACN.

-

Validation: The 2'-O-TBDMS and 3'-O-TBDMS isomers will resolve (the 2'-isomer typically elutes slightly earlier due to differences in steric shielding). Ensure the 3'-isomer purity is >98%.

Step 4: Storage Constraints If the solution is not used immediately, store it at -20°C in amber, argon-purged vials. Do not store for more than 7 days; slow disproportionation and hydrolysis will occur even at sub-zero temperatures[3].

Self-validating workflow for the preparation and QC of the nucleoside intermediate in ACN.

Conclusion

The stability of 3'-O-TBDMS-5'-O-DMT-N4-Bz-rC in acetonitrile is a delicate balance governed by thermodynamic equilibration and kinetic degradation. Because the TBDMS group is highly prone to 3'→2' migration in the presence of trace moisture or base, and the DMT group is susceptible to trace acids, treating ACN as a passive solvent is a critical error. By implementing rigorous anhydrous protocols and continuous HPLC-MS validation, scientists can maintain absolute monomer integrity, ensuring high-fidelity downstream RNA synthesis.

References

- Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile.PubMed / NIH.

- Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy.PMC / NIH.

- High-Yield siRNA Synthesis Made Easy.BOC Sciences.

- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.Benchchem.

Sources

N4-Benzoyl vs. N4-Acetyl Cytidine Phosphoramidites: A Kinetic and Mechanistic Analysis for Optimized RNA Synthesis

Topic: Difference between N4-Bz-rC and N4-Ac-rC Phosphoramidites Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

In the precision engineering of therapeutic RNA (siRNA, mRNA, CRISPR sgRNA), the choice of nucleobase protecting groups is often treated as a trivial logistical detail. However, for Cytidine, the distinction between N4-Benzoyl (Bz) and N4-Acetyl (Ac) protection is a critical determinant of oligonucleotide purity, integrity, and downstream functionality.[2]

While N4-Bz-rC represents the historical standard of stability, it imposes kinetic limitations that necessitate harsh deprotection conditions, risking RNA chain scission.[1] Conversely, N4-Ac-rC enables "UltraMild" or "Fast" deprotection chemistries (specifically AMA compatibility), significantly reducing thermal exposure and suppressing side reactions.[1] This guide dissects the mechanistic divergence between these two amidites, providing the evidence-based grounding required to select the optimal monomer for high-fidelity RNA synthesis.

The Chemistry of N4-Protection

Unprotected exocyclic amines on nucleobases are susceptible to N-acylation during the coupling step of phosphoramidite synthesis.[1] If left unprotected, the N4-amine of cytidine would react with the activated phosphoramidite, leading to branching and sequence failure.

Both Benzoyl (Bz) and Acetyl (Ac) groups protect the N4-amine via an amide linkage.[1] However, their electronic and steric properties dictate their behavior during the critical deprotection phase.

Structural Comparison

-

N4-Benzoyl-rC (Bz): Features a phenyl ring attached to the carbonyl.[1] This bulky, aromatic group stabilizes the amide bond through conjugation, making it more resistant to nucleophilic attack (hydrolysis).

-

N4-Acetyl-rC (Ac): Features a methyl group.[1] The amide bond is less sterically hindered and electronically more labile, rendering it significantly more reactive toward nucleophiles (deprotection reagents).

The Core Divergence: Deprotection Kinetics & Side Reactions[2]

The most significant operational difference lies in their compatibility with AMA (Ammonium Hydroxide / 40% Aqueous Methylamine, 1:1), the industry-standard reagent for high-throughput RNA deprotection.

The Mechanism of Transamidation (The "Bz" Trap)

When N4-Bz-rC is exposed to methylamine (a component of AMA), two competing reaction pathways emerge:

-

Pathway A (Desired Hydrolysis): The nucleophile attacks the exocyclic carbonyl, cleaving the benzoyl group to yield native Cytosine.

-

Pathway B (Undesired Transamination): Methylamine attacks the C4 carbon of the pyrimidine ring. Because the N-benzoyl group makes the exocyclic amine a better leaving group (as benzamide) than a free amine, the methylamine displaces the entire nitrogen substituent.

-

Result: Formation of N4-methyl-cytidine , a stable mutation (+14 Da mass shift).[1]

-

Consequence: This impurity is often inseparable by standard HPLC/PAGE and is mutagenic, potentially altering base-pairing fidelity (N4-Me-C can base pair with G but with altered thermodynamics).

-

The Acetyl Advantage

N4-Ac-rC avoids this trap through kinetic superiority .[1] The hydrolysis of the acetyl group (Pathway A) is so rapid that the protecting group is removed before the slower nucleophilic attack on the C4 ring (Pathway B) can occur. Once the acetyl group is gone, the resulting free amine is a poor leaving group, rendering the C4 position resistant to transamination.

Visualization: Reaction Pathways

The following diagram illustrates the kinetic competition that dictates the purity of the final RNA product.

Caption: Kinetic competition between deprotection (hydrolysis) and transamination. N4-Ac favors the green path; N4-Bz allows the red path when exposed to methylamine.[1]

Experimental Implications & Decision Matrix

RNA Integrity and Thermal Budget

RNA is inherently unstable in alkaline conditions at high temperatures (hydrolytic cleavage of the phosphodiester backbone via 2'-OH attack).[1]

-

Bz-rC requires standard deprotection (e.g., NH₄OH/EtOH at 55°C for 4–16 hours).[1] This prolonged heat exposure increases the probability of chain scission.

-

Ac-rC allows the use of AMA at 65°C for just 10 minutes .[1][3][4] This "flash" deprotection significantly preserves full-length RNA integrity.

Dye and Modifier Compatibility

Many modern fluorophores (e.g., Cyanine dyes, TAMRA) and quenchers are sensitive to prolonged exposure to ammonium hydroxide.

-

Protocol: Ac-rC enables "UltraMild" deprotection (e.g., Potassium Carbonate in Methanol or short AMA cycles), preserving the spectral properties of these expensive labels.

Comparative Data Table

| Feature | N4-Benzoyl-rC (Bz) | N4-Acetyl-rC (Ac) |

| Deprotection Speed | Slow (Standard) | Fast (UltraMild) |

| AMA Compatibility | NO (Risk of N4-Methyl-C) | YES (Recommended) |

| Standard Reagent | NH₄OH / Ethanol (3:[1]1) | AMA (1:1) or NH₄OH |

| Deprotection Time | 4–16 hours @ 55°C | 10 mins @ 65°C |

| Side Reaction Risk | Transamination (with Methylamine) | Negligible |

| Solution Stability | High (Weeks on synthesizer) | Moderate (Days on synthesizer) |

| Primary Use Case | Unmodified, short RNA; Routine synthesis | Long RNA (>40mer), Dye-labeled, High-Throughput |

Validated Experimental Workflows

Workflow A: High-Throughput / Long RNA (Recommended)

Target: 100-mer sgRNA or Dye-Labeled Probes[1]

-

Monomer Selection:

-

Synthesis: Standard coupling cycle (coupling time 3–6 mins for RNA).

-

Cleavage & Base Deprotection:

-

Reagent: AMA (Ammonium Hydroxide / 40% Methylamine 1:1).[1]

-

Condition: 65°C for 10 minutes .

-

Note: This rapidly removes base protection and cleaves the oligo from the support.

-

-

2'-O-Deprotection:

-

Treat with TEA·3HF (Triethylamine trihydrofluoride) or DMSO/TEA·3HF per standard TBDMS/TOM removal protocols.

-

Workflow B: Traditional / Robust (Legacy)

Target: Short RNA (<20mer) where Ac-rC is unavailable[1]

-

Monomer Selection:

-

Cleavage & Base Deprotection:

References

-

Glen Research. Technical Brief: AMA – Ubiquitous Reagent for Oligo Deprotection.[1] (Discusses transamination side reactions of Bz-dC/rC). Link

-

Thermo Fisher Scientific. TheraPure RNA Phosphoramidites Technical Guide.[1] (Details Fast Deprotection vs. Standard chemistry). Link

-

Reddy, M. P., et al. (1994). "Fast cleavage and deprotection of oligonucleotides." Tetrahedron Letters, 35(25), 4311-4314.[1] (Foundational paper on AMA deprotection kinetics). Link

-

Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis. (Comparison of Bz vs Ac protection groups). Link

-

Wincott, F., et al. (1995). "Synthesis, deprotection, analysis and purification of RNA and ribozymes." Nucleic Acids Research, 23(14), 2677-2684. (Establishes the base-labile protection strategy for RNA). Link

Sources

- 1. RNA Phosphoramidites | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Fast Deprotection [qualitysystems.com.tw]

- 5. glenresearch.com [glenresearch.com]

- 6. scispace.com [scispace.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Methodological & Application

optimal coupling time for N4-Bz-rC phosphoramidite in RNA synthesis

Application Note & Protocol

Topic: Determination of Optimal Coupling Time for N4-Benzoyl-rC (N4-Bz-rC) Phosphoramidite in Automated RNA Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis.

Introduction: The Critical Role of Modified Ribonucleosides in RNA Therapeutics

The field of RNA therapeutics, encompassing modalities such as siRNA, ASOs, and mRNA vaccines, has seen exponential growth. The efficacy and specificity of these molecules are often enhanced by the incorporation of modified nucleosides. N4-benzoyl-cytidine (rC) is a crucial building block in RNA synthesis, where the benzoyl (Bz) group serves to protect the exocyclic amine of cytidine during the synthesis cycle.

The efficiency of the coupling step, where the phosphoramidite is added to the growing oligonucleotide chain, is paramount for achieving high yield and purity of the final product. Insufficient coupling time leads to a higher incidence of (n-1) shortmer impurities, which are often difficult to separate during purification. Conversely, excessively long coupling times can increase the risk of side reactions and decrease overall synthesis throughput without providing a significant benefit to the yield.

This application note provides a comprehensive guide for determining the optimal coupling time for N4-Bz-rC phosphoramidite. It offers a detailed experimental protocol, explains the underlying chemical principles, and presents a framework for data analysis to empower researchers to maximize the efficiency and purity of their RNA synthesis.

The Chemistry of Phosphoramidite Coupling

The solid-phase synthesis of RNA oligonucleotides is a cyclic process involving four key steps: deblocking, coupling, capping, and oxidation. The coupling step, where the phosphoramidite monomer is added, is the most critical for the final product's quality.

The Coupling Mechanism

The coupling reaction is an acid-catalyzed process. An activator, a weak acid such as 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI), protonates the diisopropylamino group of the phosphoramidite. This protonation creates a highly reactive phosphitylating agent. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support, forming a phosphite triester linkage.

Factors Influencing Coupling Efficiency

Several factors can influence the efficiency of the coupling reaction:

-

Activator: The choice and concentration of the activator are critical. Stronger activators can lead to faster coupling but may also cause premature detritylation or other side reactions. ETT and DCI are commonly used for their balance of reactivity and stability.

-

Phosphoramidite Quality and Concentration: The purity and concentration of the N4-Bz-rC phosphoramidite solution directly impact the reaction kinetics.

-

Temperature: Standard RNA synthesis is typically performed at room temperature.

-

Coupling Time: This is the variable this protocol aims to optimize. While standard ribonucleoside phosphoramidites often have recommended coupling times in the range of 6-12 minutes, modified phosphoramidites may exhibit different kinetics due to steric hindrance or electronic effects from the protecting groups.

Experimental Protocol: Time-Course Study for N4-Bz-rC Coupling

This protocol is designed to empirically determine the optimal coupling time for N4-Bz-rC phosphoramidite on a standard automated oligonucleotide synthesizer.

Materials and Equipment

-

Reagents:

-

N4-Bz-rC phosphoramidite

-

Standard RNA phosphoramidites (A, G, U with standard protecting groups)

-

Activator solution (e.g., 0.25 M DCI in acetonitrile)

-

Capping reagents (Cap A and Cap B)

-

Oxidizing reagent

-

Deblocking reagent (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Anhydrous acetonitrile

-

Ammonium hydroxide/Methylamine (AMA) solution for cleavage and deprotection

-

-

Consumables:

-

Controlled Pore Glass (CPG) solid support

-

Reagent bottles for the synthesizer

-

-

Equipment:

-

Automated DNA/RNA synthesizer

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a suitable column (e.g., C18)

-

Mass Spectrometer (e.g., ESI-MS)

-

Centrifugal vacuum evaporator

-

Experimental Workflow

The following diagram outlines the workflow for the time-course experiment.

Caption: Experimental workflow for determining optimal N4-Bz-rC coupling time.

Step-by-Step Methodology

-

Synthesizer Preparation:

-

Install the N4-Bz-rC phosphoramidite and other required reagents on the synthesizer.

-

Program the synthesizer to synthesize a short test sequence, for example, 5'-UUU C UUU-3'. The central 'C' will be the N4-Bz-rC phosphoramidite.

-

Create separate synthesis protocols for each coupling time to be tested (e.g., 2, 4, 6, 8, 10, and 12 minutes). The coupling time for the standard U phosphoramidites should be kept constant at the manufacturer's recommended time.

-

-

Oligonucleotide Synthesis:

-

Initiate the syntheses for each of the programmed coupling times.

-

-

Cleavage and Deprotection:

-

After synthesis, transfer the CPG support for each synthesis into a separate vial.

-

Add AMA solution and heat as recommended for the specific protecting groups used (typically 65 °C for 10-15 minutes) to cleave the oligonucleotide from the support and remove the base protecting groups, including the benzoyl group on the cytidine.

-

Cool the vials and transfer the supernatant containing the crude oligonucleotide to new tubes.

-

Dry the samples in a centrifugal vacuum evaporator.

-

-

Sample Preparation for Analysis:

-

Resuspend the dried crude oligonucleotide pellets in an appropriate volume of sterile, nuclease-free water.

-

-

Analysis:

-

RP-HPLC: Analyze each sample by RP-HPLC. The primary peak will be the full-length product (n), and a major impurity peak preceding it will be the (n-1) shortmer resulting from failed coupling at the N4-Bz-rC position.

-

Mass Spectrometry: Confirm the identity of the full-length product and the (n-1) impurity by mass spectrometry.

-

Results and Data Interpretation

The primary output of this experiment will be a series of HPLC chromatograms, one for each coupling time. The coupling efficiency can be calculated from the peak areas of the full-length product (n) and the target failure peak (n-1).

Coupling Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] x 100

Data Presentation

The results can be summarized in a table for easy comparison:

| Coupling Time (min) | Full-Length Product (n) Peak Area | (n-1) Peak Area | Coupling Efficiency (%) |

| 2 | 850,000 | 150,000 | 85.0 |

| 4 | 940,000 | 60,000 | 94.0 |

| 6 | 975,000 | 25,000 | 97.5 |

| 8 | 985,000 | 15,000 | 98.5 |

| 10 | 986,000 | 14,000 | 98.6 |

| 12 | 987,000 | 13,000 | 98.7 |

(Note: The data presented above is hypothetical and for illustrative purposes only.)

Discussion

Based on the illustrative data, the coupling efficiency increases significantly from 2 to 6 minutes. A plateau is reached around 8-10 minutes, with minimal gains in efficiency observed at 12 minutes. In this scenario, a coupling time of 8 minutes would be recommended as the optimal time. It provides a high coupling efficiency (>98%) without unnecessarily extending the synthesis cycle time. This balances the need for high purity with practical considerations of throughput.

Recommended Protocol for N4-Bz-rC Coupling

Based on the typical performance of modified phosphoramidites, the following is a robust starting point for routine synthesis:

-

Phosphoramidite: N4-Bz-rC

-

Activator: 0.25 M DCI

-

Recommended Coupling Time: 8 minutes

-

Synthesizer: Standard automated platform

It is crucial to re-validate this optimal time if other parameters, such as the activator type, its concentration, or the synthesis scale, are changed.

Troubleshooting

-

Low Coupling Efficiency:

-

Cause: Poor quality or low concentration of the phosphoramidite or activator. Moisture in the acetonitrile.

-

Solution: Use fresh, high-quality reagents. Ensure all solutions are anhydrous.

-

-

High (n-1) Peak:

-

Cause: Coupling time is too short.

-

Solution: Increase the coupling time as determined by the time-course experiment.

-

-

Unexpected Side Products:

-

Cause: Activator is too strong, or coupling time is excessively long, leading to side reactions.

-

Solution: Consider a milder activator or reduce the coupling time.

-

Conclusion

The determination of the optimal coupling time for N4-Bz-rC phosphoramidite is a critical step in ensuring the high-yield and high-purity synthesis of RNA oligonucleotides. A systematic time-course study, coupled with robust analytical methods like RP-HPLC, allows for the empirical determination of this parameter. While a general recommendation of 8 minutes with DCI as the activator serves as an excellent starting point, this application note provides the framework for researchers to fine-tune their synthesis protocols to meet the specific demands of their therapeutic and research applications.

References

Application Note & Protocol: Preparation and Quality Control of 0.1M N⁴-Benzoyl-2'-O-TBDMS-rC Phosphoramidite Solution in Acetonitrile for RNA Synthesis

Abstract

This document provides a comprehensive, field-proven guide for the preparation, quality control, and handling of a 0.1 M solution of N⁴-Benzoyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (N⁴-Bz-rC) in anhydrous acetonitrile. This reagent is a critical building block in the chemical synthesis of RNA oligonucleotides via phosphoramidite chemistry.[][2] Adherence to this protocol is essential for achieving high coupling efficiencies, ensuring sequence fidelity, and maximizing the yield of high-quality RNA products for research, diagnostic, and therapeutic applications.[2][3]

Scientific Principles and Rationale

The success of solid-phase RNA synthesis is fundamentally dependent on the quality and reactivity of the phosphoramidite monomers.[3] The phosphoramidite method involves the stepwise, directional assembly of a nucleic acid chain on a solid support.[4] Each synthesis cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[2]

1.1. The Role of N⁴-Bz-rC Phosphoramidite

The N⁴-Bz-rC phosphoramidite is a protected ribonucleoside monomer. Its structure is engineered for controlled reactivity:

-

5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl, preventing self-polymerization. Its removal at the start of each cycle provides the reactive site for the next coupling step.[]

-

N⁴-Benzoyl (Bz): Protects the exocyclic amine of the cytidine base, preventing unwanted side reactions during the synthesis cycle.[3]

-

2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky protecting group on the 2'-hydroxyl of the ribose sugar. This is a critical feature of RNA synthesis, distinguishing it from DNA synthesis. It prevents the 2'-hydroxyl from interfering with the 3'-to-5' chain elongation and protects against chain cleavage.[6][7]

-

3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This is the reactive moiety. In the presence of a weak acid activator (e.g., tetrazole or ETT), the diisopropylamino group is protonated and displaced, creating a highly reactive phosphite intermediate that couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[][8] The β-cyanoethyl group protects the phosphorus and is removed during the final deprotection steps.[3]

1.2. The Criticality of Anhydrous Conditions

Phosphoramidites are extremely sensitive to moisture.[9] The phosphorus (III) center is highly susceptible to hydrolysis. Any trace of water in the acetonitrile solvent will react with the phosphoramidite to form the corresponding H-phosphonate, which is inactive in the coupling reaction.[][10] This directly reduces the concentration of active monomer, leading to lower coupling efficiencies and an increased frequency of deletion mutations (n-1 sequences) in the final oligonucleotide product. Therefore, the use of high-quality, anhydrous acetonitrile (<30 ppm H₂O) is non-negotiable.[11]

Materials and Equipment

| Material/Equipment | Specifications | Supplier Example |

| N⁴-Bz-rC Phosphoramidite | Lyophilized powder, >98% purity | Thermo Fisher, Glen Research |

| Acetonitrile (MeCN) | Anhydrous, DNA/RNA synthesis grade, <30 ppm H₂O | MilliporeSigma, Thermo Fisher |

| Molecular Sieves | 3Å or 4Å, activated | MilliporeSigma |

| Inert Gas | Argon (Ar) or Nitrogen (N₂), high purity | Airgas, Praxair |

| Reagent Bottles | Amber glass, baked or flame-dried, with septa caps | Wheaton, DWK Life Sciences |

| Syringes & Needles | Gas-tight, sterile, disposable (or oven-dried glass) | Hamilton, Becton Dickinson |

| Magnetic Stirrer & Stir Bars | Chemically resistant | VWR, Fisher Scientific |

| Analytical Balance | Readability to 0.1 mg | Mettler Toledo, Sartorius |

| ³¹P NMR Spectrometer | >120 MHz | Bruker, JEOL |

| HPLC System with UV Detector | C18 column | Agilent, Waters |

Experimental Protocol: Preparation of 0.1 M N⁴-Bz-rC Solution

This protocol describes the preparation of 10 mL of a 0.1 M solution. Adjust volumes and mass accordingly for different batch sizes.

3.1. Pre-Preparation (Day -1)

-

Solvent Dehydration: Dispense the required volume of anhydrous acetonitrile into a dry amber reagent bottle containing activated molecular sieves (approx. 10% v/v). Seal the bottle and allow it to stand for a minimum of 24 hours to ensure maximal water scavenging.[12]

-

Glassware Preparation: Thoroughly clean and oven-dry all glassware (e.g., reagent bottles, stir bars) at 120°C overnight. Allow to cool to room temperature in a desiccator just before use.

3.2. Reconstitution Procedure (Day 0) Perform all steps in a fume hood or under a continuous flow of inert gas to maintain an anhydrous environment.

-

Equilibration: Remove the vial of lyophilized N⁴-Bz-rC phosphoramidite from its -20°C storage. Place it in a desiccator and allow it to warm to ambient temperature for at least 60 minutes. This step is critical to prevent condensation of atmospheric moisture onto the cold powder upon opening.

-

Mass Calculation: Calculate the required mass of the phosphoramidite. The molecular weight (MW) can vary slightly between batches and suppliers. Always use the MW from the product's Certificate of Analysis.

-

Formula: Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

-

Example Calculation (assuming MW = 958.1 g/mol for 10 mL): Mass = 0.1 mol/L × 0.010 L × 958.1 g/mol = 0.9581 g

Table 1: Mass of N⁴-Bz-rC Phosphoramidite (MW 958.1 g/mol ) for 0.1 M Solution

Final Volume (mL) Required Mass (g) 5.0 0.479 10.0 0.958 20.0 1.916 | 50.0 | 4.791 |

-

-

Weighing and Transfer: Quickly and carefully weigh the calculated mass of the phosphoramidite powder and transfer it into the prepared dry amber reagent bottle containing a stir bar. Immediately purge the headspace of the bottle with inert gas and seal with a septum cap.

-

Solvent Addition: Using a dry syringe, carefully draw the calculated volume of anhydrous acetonitrile (from the bottle containing molecular sieves). Pierce the septum of the phosphoramidite bottle and slowly add the acetonitrile.

-

Dissolution: Place the sealed bottle on a magnetic stirrer and agitate gently at room temperature. Some phosphoramidites, especially if they have an oily consistency, may require several minutes to dissolve completely.[13] Continue stirring until the solution is clear and homogenous, with no visible particulates or concentration gradients. Avoid vigorous vortexing , which can introduce atmospheric contaminants.

-

Final Purge and Storage: Once dissolved, briefly purge the headspace with inert gas one final time before wrapping the septum cap with Parafilm®. The solution is now ready for quality control or immediate use.

Quality Control and Validation

It is imperative to validate the quality of the freshly prepared phosphoramidite solution before placing it on an automated synthesizer.[3]

4.1. ³¹P NMR Spectroscopy This is the most definitive method for assessing phosphoramidite integrity.[3][14]

-

Procedure: Prepare a sample by diluting a small aliquot of the solution in an appropriate deuterated solvent (e.g., CD₃CN or CDCl₃).

-

Interpretation:

-

Active Phosphoramidite (P(III)): A characteristic pair of peaks (diastereomers) should be observed in the range of δ 148–151 ppm .[14] The purity should be >98%.

-

H-phosphonate (Hydrolysis Product): Peaks appearing around δ 7–10 ppm indicate moisture contamination.

-

P(V) Species (Oxidation Product): Peaks appearing around δ -1 to 7 ppm indicate oxidation.

-

Table 2: ³¹P NMR Acceptance Criteria for 0.1 M N⁴-Bz-rC Solution

| Species | Chemical Shift (ppm) | Acceptance Limit | Implication of Failure |

|---|---|---|---|

| P(III) Diastereomers | ~149 | >98% of total P signal | N/A |

| H-phosphonate | ~8-10 | <1.0% | Inactive in coupling; moisture present |

| P(V) Oxidation Product | ~-1 to 7 | <1.0% | Inactive in coupling; air exposure |

4.2. RP-HPLC Reversed-phase HPLC can be used as an orthogonal method to confirm purity and identify other non-phosphorus impurities.[3]

-

Method: Use a C18 column with a gradient of acetonitrile and an aqueous buffer (e.g., 0.1 M triethylammonium acetate).

-

Interpretation: A single major peak corresponding to the phosphoramidite should be observed. The presence of multiple peaks indicates degradation or impurities from the starting material.

Workflow Diagram

Sources

- 2. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 3. usp.org [usp.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 6. alfachemic.com [alfachemic.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]

- 10. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of siRNA Oligonucleotides using TBDMS-protected rC Monomers

For: Researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics.

Introduction: The Power of siRNA and the Elegance of Chemical Synthesis